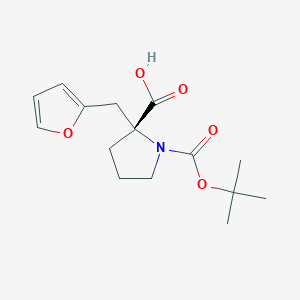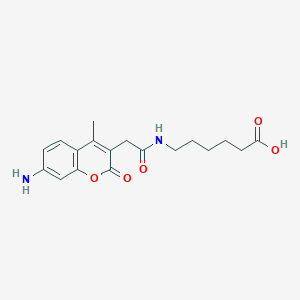
Amca-X
概要
説明
Amca-X, also known as 6-((7-amino-4-methylcoumarin-3-acetyl)amino)hexanoic acid, succinimidyl ester, is an amine-reactive fluorophore. It is widely used in biochemical research for labeling proteins, antibodies, and other biomolecules. This compound emits blue fluorescence with excitation and emission maxima at approximately 353 nm and 442 nm, respectively .
準備方法
Synthetic Routes and Reaction Conditions: The reaction typically occurs in anhydrous solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) under basic conditions (pH 8.5) .
Industrial Production Methods: In industrial settings, the production of Amca-X involves large-scale synthesis using automated reactors. The process includes stringent control of reaction conditions to ensure high yield and purity. The final product is purified through techniques such as column chromatography and recrystallization .
化学反応の分析
Types of Reactions: Amca-X primarily undergoes substitution reactions due to its amine-reactive succinimidyl ester group. It reacts with primary amines on proteins and other biomolecules to form stable amide bonds .
Common Reagents and Conditions:
Reagents: Anhydrous DMSO or DMF, sodium borate buffer (pH 8.5), primary amine-containing biomolecules.
Major Products: The major product of the reaction between this compound and a primary amine is a covalent conjugate where the fluorophore is attached to the biomolecule via an amide bond .
科学的研究の応用
Amca-X is extensively used in various scientific research fields:
Chemistry: It is used for labeling and tracking chemical reactions involving amine-containing compounds.
Biology: this compound is employed in fluorescence microscopy for visualizing cellular structures and processes.
Medicine: In medical research, this compound-conjugated antibodies are used for detecting specific proteins in diagnostic assays.
作用機序
Amca-X exerts its effects through fluorescence. When excited by ultraviolet light, it absorbs energy and emits light at a longer wavelength, producing blue fluorescence. This property allows researchers to visualize and track the labeled biomolecules within cells or tissues.
類似化合物との比較
Alexa Fluor 350: Another amine-reactive fluorophore with similar excitation and emission properties but higher water solubility.
Marina Blue: A blue-fluorescent dye used for similar applications but with different spectral properties.
Pacific Blue: Another blue-fluorescent dye with distinct excitation and emission maxima.
Uniqueness of Amca-X: this compound is unique due to its high fluorescence quantum yield and stability, making it ideal for long-term imaging and tracking experiments. Its succinimidyl ester group ensures efficient and stable conjugation with primary amines, providing reliable labeling of biomolecules .
特性
IUPAC Name |
6-[[2-(7-amino-4-methyl-2-oxochromen-3-yl)acetyl]amino]hexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5/c1-11-13-7-6-12(19)9-15(13)25-18(24)14(11)10-16(21)20-8-4-2-3-5-17(22)23/h6-7,9H,2-5,8,10,19H2,1H3,(H,20,21)(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAOVHCLIOSWISU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)N)CC(=O)NCCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


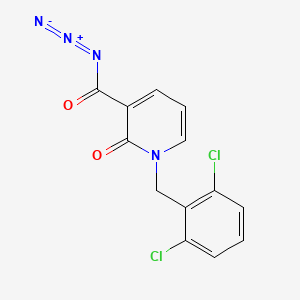
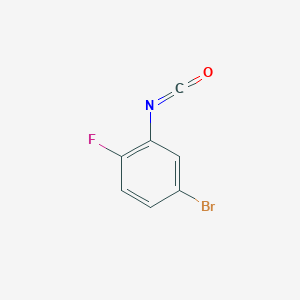
![4-[(2E)-3-(1-methylpyrrolidin-2-yl)prop-2-en-1-yl]morpholine](/img/structure/B3039081.png)
methanone](/img/structure/B3039083.png)
![[3,4-Bis(4-methoxyphenyl)pyrazol-1-yl]-(4-bromophenyl)methanone](/img/structure/B3039084.png)
![3-[(4-Chlorobenzyl)sulfinyl]-1,2-propanediol](/img/structure/B3039085.png)
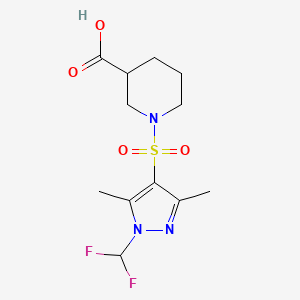
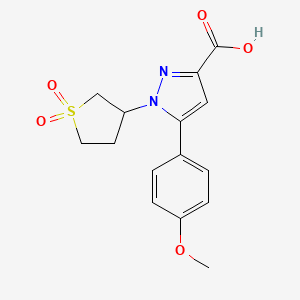
![3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B3039088.png)
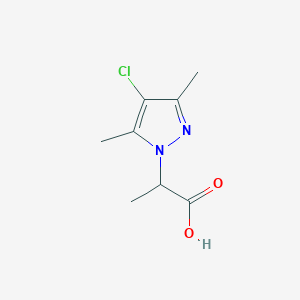
![2-[(3aR)-1-acetyl-3a-methyl-5-oxooctahydropyrrolo[2,3-b]pyrrol-2-yl]phenyl 3-(2-chlorophenyl)-4-isoxazolecarboxylate](/img/structure/B3039091.png)


